T-2513 Hydrochloride: A Technical Guide to its Synthesis, Characterization, and Mechanism of Action
T-2513 Hydrochloride: A Technical Guide to its Synthesis, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2513 hydrochloride is a potent, selective inhibitor of topoisomerase I, an enzyme critical for resolving DNA topological stress during replication and transcription. As a derivative of the natural product camptothecin, T-2513 hydrochloride exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately inducing cell death. This technical guide provides a comprehensive overview of the available information on the synthesis, characterization, and mechanism of action of T-2513 hydrochloride, intended to support research and development efforts in the field of oncology.
Physicochemical Properties
A summary of the key physicochemical properties of T-2513 hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of T-2513 Hydrochloride
| Property | Value |
| Chemical Name | T-2513 hydrochloride |
| CAS Number | 187793-52-8 |
| Molecular Formula | C₂₅H₂₈ClN₃O₅ |
| Molecular Weight | 485.96 g/mol |
| Appearance | Powder |
| Storage Conditions | -20°C for up to 2 years (powder) |
Synthesis of T-2513 Hydrochloride
General Synthetic Approach for Camptothecin Analogs
The synthesis of camptothecin analogs typically involves the following key steps:
-
Construction of the A, B, and C rings: This often starts from a substituted quinoline derivative.
-
Formation of the D and E rings: A crucial step is the Friedländer annulation or a similar condensation reaction to form the quinoline core, followed by the construction of the lactone E-ring.
-
Introduction of substituents: Modifications to the A and B rings are introduced to modulate the compound's potency, solubility, and pharmacokinetic properties.
A plausible synthetic workflow for a generic camptothecin analog is depicted below.
Caption: Generalized synthetic workflow for camptothecin analogs.
Formation of the Hydrochloride Salt
The final step in the preparation of T-2513 hydrochloride would involve the treatment of the free base form of T-2513 with hydrochloric acid in a suitable solvent. This is a standard procedure for preparing hydrochloride salts of basic compounds to improve their solubility and stability.
Experimental Protocol (General):
-
Dissolve the purified T-2513 free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanolic HCl) to the solution of the free base with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with the anhydrous solvent to remove any unreacted starting materials.
-
Dry the resulting T-2513 hydrochloride powder under vacuum.
Characterization of T-2513 Hydrochloride
Comprehensive analytical data for the characterization of T-2513 hydrochloride is not publicly available. However, standard analytical techniques would be employed to confirm its identity and purity.
Expected Analytical Data
A summary of the expected analytical techniques and the type of data they would provide is presented in Table 2.
Table 2: Analytical Characterization Methods for T-2513 Hydrochloride
| Technique | Expected Information |
| ¹H and ¹³C NMR | Confirmation of the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the elemental composition and structure. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity by separating the compound from any impurities. The retention time provides a characteristic identifier. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as carbonyls, hydroxyls, and amines. |
| Elemental Analysis | Determination of the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen to confirm the empirical formula. |
Mechanism of Action
T-2513 hydrochloride is a selective inhibitor of topoisomerase I.[1][2][3][4] Its mechanism of action is centered on the stabilization of the topoisomerase I-DNA cleavage complex.[1][2][3][4]
The Topoisomerase I Catalytic Cycle
Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. The enzyme's catalytic tyrosine residue forms a covalent bond with the 3'-phosphate of the DNA backbone, creating a "cleavable complex." This allows the free 5'-hydroxyl end to rotate around the intact strand. Once the topological strain is relieved, the enzyme re-ligates the broken strand, and the non-covalent enzyme-DNA complex dissociates.
Inhibition by T-2513 Hydrochloride
T-2513 hydrochloride, being a camptothecin analog, intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the topoisomerase I enzyme. This interaction prevents the re-ligation of the DNA strand, effectively trapping the enzyme in the cleavable complex.
Caption: Mechanism of topoisomerase I inhibition by T-2513 hydrochloride.
Downstream Cellular Effects
The stabilization of the topoisomerase I-DNA complex by T-2513 hydrochloride leads to a cascade of cellular events, particularly during DNA replication in the S-phase of the cell cycle. When the replication fork collides with the trapped complex, the single-strand break is converted into a double-strand break. This irreparable DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.
Caption: Downstream cellular consequences of T-2513 hydrochloride activity.
In Vitro and In Vivo Activity
T-2513 hydrochloride has demonstrated significant cytotoxic activity against a range of human tumor cell lines. A summary of its reported GI₅₀ (50% growth inhibition) values is presented in Table 3.
Table 3: In Vitro Cytotoxicity of T-2513 Hydrochloride
| Cell Line | Cancer Type | GI₅₀ (ng/mL) |
| WiDr | Colon | 32.1 |
| HT-29 | Colon | 97.6 |
| SK-BR-3 | Breast | 38.6 |
| MKN-1 | Stomach | 15.6 |
| SK-LU-1 | Lung | 111.5 |
| LX-1 | Lung | 15.1 |
| KB | Oral | 34.0 |
| HeLaS3 | Cervical | 50.9 |
In vivo studies have also shown the antitumor activity of T-2513 hydrochloride. In a Walker-256 carcinoma model, the ED₅₀ (effective dose for 50% of the population) was determined to be 23 mg/kg.
Conclusion
T-2513 hydrochloride is a promising topoisomerase I inhibitor with potent anticancer activity. While detailed public information on its synthesis and characterization is limited, its mechanism of action as a stabilizer of the topoisomerase I-DNA complex is well-understood within the context of camptothecin analogs. This technical guide consolidates the available data to provide a foundation for researchers and drug development professionals working with this compound. Further disclosure of detailed synthetic and analytical protocols would be beneficial for advancing research in this area.
